

# 4-Amino-6-chloro-5-methoxypyrimidine crystal structure analysis

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## Compound of Interest

Compound Name: 4-Amino-6-chloro-5-methoxypyrimidine

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An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrimidines: A Case Study on 4,6-Dichloro-5-methoxypyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of substituted pyrimidines, a class of compounds with significant interest in pharmaceutical and biological research. Due to the limited availability of public crystallographic data for **4-amino-6-chloro-5-methoxypyrimidine**, this document presents a detailed analysis of the closely related analog, 4,6-dichloro-5-methoxypyrimidine, as a representative case study. The methodologies and data interpretation are broadly applicable to the structural elucidation of similar pyrimidine derivatives.

## Crystallographic Data

The crystal structure of 4,6-dichloro-5-methoxypyrimidine was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

## Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O
Formula Weight	179.00
Temperature	100 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
Unit Cell Dimensions	
a	13.6545 (19) Å
b	3.9290 (6) Å
c	13.0275 (18) Å
α	90°
β	90°
γ	90°
Volume	698.91 (17) Å <sup>3</sup>
Z	4
Calculated Density	1.701 Mg/m <sup>3</sup>
Absorption Coefficient	0.85 mm <sup>-1</sup>
F(000)	360
Data Collection	
Crystal Size	0.29 x 0.20 x 0.09 mm
Theta range for data collection	3.0 to 30.0°
Reflections collected	4505
Independent reflections	1520 [R(int) = 0.024]

## Refinement

Refinement method	Full-matrix least-squares on $F^2$
Data / restraints / parameters	1520 / 1 / 92
Goodness-of-fit on $F^2$	1.08
Final R indices [ $I > 2\sigma(I)$ ]	$R_1 = 0.024$ , $wR_2 = 0.054$
R indices (all data)	$R_1 = 0.026$ , $wR_2 = 0.055$
Absolute structure parameter	-0.02 (6)
Largest diff. peak and hole	0.27 and -0.19 $e\text{\AA}^{-3}$

Data sourced from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine.[1][2]

## Molecular Geometry

The molecule is nearly planar, with a root-mean-square deviation of 0.013  $\text{\AA}$  for the pyrimidine ring atoms.[2] The carbon atom of the methoxy group, however, deviates significantly from this plane.[2] In the crystal, the molecules are linked by short  $\text{Cl}\cdots\text{N}$  contacts, forming a three-dimensional framework.[2]

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of substituted pyrimidines often involves nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine precursor. For instance, 4-amino-6-alkoxypyrimidine compounds can be prepared from 4,6-dichloropyrimidine compounds through a two-step process involving ammonolysis followed by reaction with an alcohol in the presence of an alkaline catalyst.[3]

General Synthetic Approach:

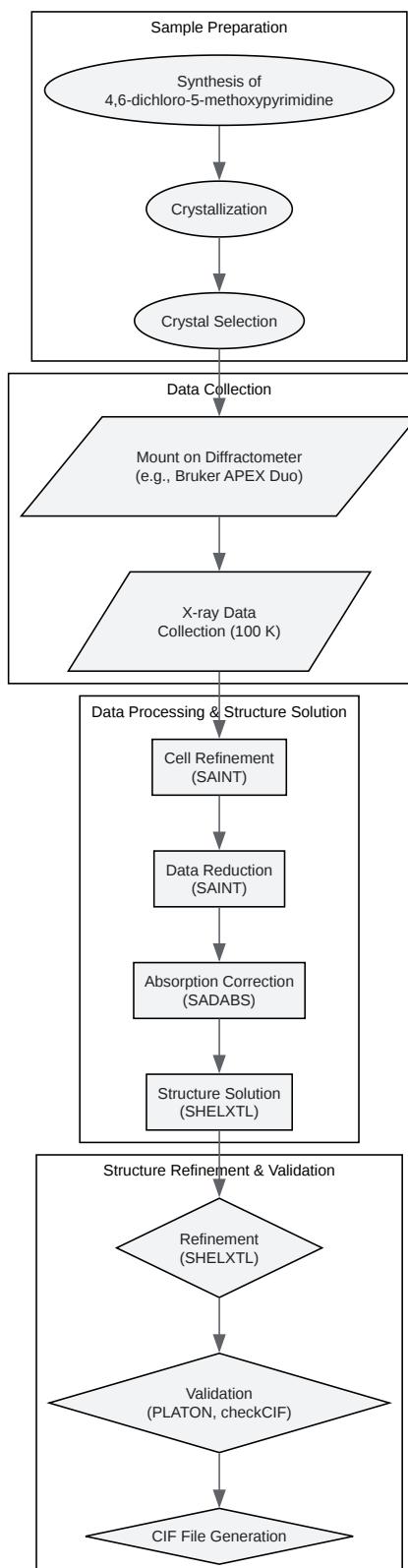
- **Ammonolysis/Aminolysis:** Reaction of a 4,6-dichloropyrimidine derivative with ammonia or an amine to selectively replace one chlorine atom.[3][4]

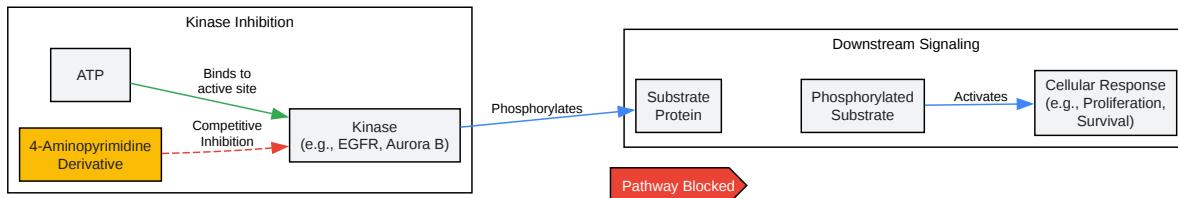
- Alkoxylation: The resulting 4-amino-6-chloropyrimidine intermediate is then reacted with an alcohol (e.g., methanol) and a base to introduce the alkoxy group.[3]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For a related compound, crystals were grown by dissolving the substance in dichloromethane and allowing the solvent to evaporate slowly over several days.[5]

## X-ray Data Collection and Structure Solution

The following workflow outlines the typical procedure for single-crystal X-ray diffraction analysis.



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